molecular formula C15H15ClN6 B2618276 N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 894193-69-2

N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2618276
CAS No.: 894193-69-2
M. Wt: 314.78
InChI Key: OQLHFEMLHSMDEY-UHFFFAOYSA-N
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Description

N4-(3-Chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • N4-substitution: A 3-chlorophenyl group, contributing electron-withdrawing effects and influencing aromatic π-π stacking interactions.
  • Position 1 substitution: A methyl group, enhancing solubility and modulating steric hindrance.

Its design aligns with medicinal chemistry strategies targeting kinase inhibition or nucleotide analog interference, common for pyrazolo[3,4-d]pyrimidine derivatives .

Properties

IUPAC Name

4-N-(3-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c1-3-7-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-5-10(16)8-11/h3-6,8-9H,1,7H2,2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLHFEMLHSMDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.

    Substitution: Substitution reactions are common for introducing different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Applications

N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits a range of pharmacological properties:

Antiviral Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit specific viral enzymes. For instance, studies have demonstrated that these compounds can effectively inhibit viral replication in cell cultures. The mechanism often involves the inhibition of viral polymerases or proteases, which are critical for viral life cycles.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study reported that derivatives of this compound significantly reduced the viability of cancer cells in vitro.

Data Table: Biological Activities

Activity Cell Line/Pathogen Effect Reference
AntiviralHIVInhibition of viral replication
AnticancerMCF-7Induction of apoptosis
AntibacterialE. coliInhibition of bacterial growth

Case Study 1: Antiviral Research

A study published in Pharmaceuticals examined the antiviral properties of this compound against HIV. The compound was tested in vitro and showed significant inhibition of viral replication at low micromolar concentrations. The study concluded that further development could lead to effective therapeutic agents against HIV.

Case Study 2: Cancer Treatment

In another investigation focusing on cancer treatment, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (N4/N6/Position 1) Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Synthesis Yield (%) Key NMR Shifts (¹H, ppm)
Target Compound: N4-(3-Chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl) derivative 3-ClPh / allyl / CH₃ C₁₇H₁₅ClN₆ ~332.8 (calculated) Not Reported Not Reported H-6: ~8.27 (similar to )
N4-(3-Chloro-4-methylphenyl)-N6-ethyl derivative 3-Cl-4-MePh / ethyl / CH₃ C₁₅H₁₇ClN₆ 316.79 0.5 Not Reported H-6: 8.36; NH: 8.84–12.98
N3-(4-ClPh)-N4-(3-ClPh) derivative 3-ClPh / 4-ClPh / H C₁₈H₁₅ClN₆ ~362.8 Not Reported ~84–86 H-6: 8.27; NH: 8.80–12.90
N4,N6-Bis(isopropyl)-1-phenyl derivative isopropyl / isopropyl / Ph C₁₇H₂₂N₆ 310.4 Not Reported Not Reported Not Reported

Key Observations :

  • The 3-chlorophenyl group at N4 enhances electron-withdrawing effects relative to methyl/methoxybenzyl groups in .
  • Molecular Weight : The allyl substituent increases the target’s molecular weight (~332.8) compared to the ethyl analog (316.79) .
  • NMR Trends : Aromatic protons (e.g., H-6) resonate near 8.27–8.36 ppm across derivatives, consistent with the pyrazolo[3,4-d]pyrimidine core . NH protons appear between 8.80–12.98 ppm, influenced by hydrogen bonding and substituent electronics.

Solubility and Physicochemical Properties

  • Low Solubility Trend : The ethyl-substituted analog () exhibits poor aqueous solubility (0.5 µg/mL), typical for lipophilic aromatic compounds . The target compound’s allyl group may marginally improve solubility due to its unsaturated bond, but data are lacking.
  • Chlorine vs. Methyl/Methoxy : Chlorine substituents () reduce solubility compared to methyl or methoxy groups (), which offer mild hydrophilicity .

Biological Activity

N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes and receptors involved in various diseases. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. The structural characteristics of this compound enable it to interact with biological targets effectively.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • Inhibition of Tyrosine Kinases : This compound has been shown to inhibit non-receptor tyrosine kinases such as ACK1 (Activated Cdc42-associated kinase), which plays a role in cancer progression and metastasis. Inhibition of ACK1 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • EGFR Inhibition : Similar compounds have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, derivatives have shown IC50 values in the nanomolar range against both wild-type and mutant forms of EGFR .

Biological Activity

The biological activity of this compound can be summarized as follows:

Biological Activity Effect Reference
Tyrosine Kinase InhibitionReduces proliferation in cancer cells
EGFR InhibitionInduces apoptosis; cell cycle arrest
Anti-inflammatory PropertiesPotential use in treating inflammatory diseases

Case Studies

Several studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cancer Cell Lines : A study demonstrated that specific derivatives exhibited significant anti-proliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Compound 12b was particularly effective with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT116 .
  • Apoptosis Induction : Flow cytometric analyses revealed that certain derivatives could induce apoptosis effectively by increasing the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds to support their potential therapeutic applications.

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